molecular formula C18H20N2O3 B11560908 methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate

Cat. No.: B11560908
M. Wt: 312.4 g/mol
InChI Key: YEIJKFUDXKQNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method involves the condensation of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as thiourea dioxide in an aqueous medium . This reaction is carried out under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Thiourea dioxide, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and binding affinity to biological targets. These interactions can lead to the inhibition of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-methyl-4-(4-propan-2-ylphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H20N2O3/c1-10(2)12-5-7-13(8-6-12)16-14(9-19)17(20)23-11(3)15(16)18(21)22-4/h5-8,10,16H,20H2,1-4H3

InChI Key

YEIJKFUDXKQNNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.